Cas no 1798415-73-2 ((2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide)

(2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide structure
1798415-73-2 structure
Product Name:(2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
CAS No:1798415-73-2
MF:C19H23N5O2
MW:353.418223619461
CID:5373906
Update Time:2025-10-18

(2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-[4-(dimethylamino)-2-(4-morpholinyl)-5-pyrimidinyl]-3-phenyl-
    • (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
    • Inchi: 1S/C19H23N5O2/c1-23(2)18-16(14-20-19(22-18)24-10-12-26-13-11-24)21-17(25)9-8-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)
    • InChI Key: FGHRVHFUIRQKIT-UHFFFAOYSA-N
    • SMILES: C(NC1=CN=C(N2CCOCC2)N=C1N(C)C)(=O)C=CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 353.185
  • Monoisotopic Mass: 353.185
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.6A^2

(2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide Pricemore >>

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Additional information on (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide

Introduction to Compound CAS No. 1798415-73-2: (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide

The compound with CAS No. 1798415-73-2, named (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Structural Overview: The molecule consists of a pyrimidine ring system, which is a heterocyclic aromatic compound with nitrogen atoms at specific positions. The pyrimidine ring is substituted with a dimethylamino group and a morpholinyl group, both of which contribute to the compound's pharmacological properties. Additionally, the molecule features a propenamide group attached to the pyrimidine ring, introducing a conjugated system that enhances its stability and bioavailability.

Synthesis and Characterization: The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, condensation reactions, and amide bond formation. Researchers have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. These methods have provided critical insights into its molecular structure and purity.

Biological Activity: Recent studies have demonstrated that (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide exhibits potent anti-inflammatory and antioxidant properties. These findings suggest its potential application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Furthermore, the compound has shown selective inhibition against certain enzymes involved in cellular signaling pathways, making it a promising candidate for drug development.

Therapeutic Applications: The compound's ability to modulate key biological targets has opened avenues for its use in various therapeutic areas. For instance, its anti-inflammatory properties could be leveraged in developing novel treatments for inflammatory bowel disease (IBD). Additionally, its antioxidant activity makes it a potential candidate for combating oxidative stress-related conditions such as cardiovascular diseases and diabetes.

Future Research Directions: Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Researchers are also exploring its efficacy in preclinical models of disease to better understand its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug.

In conclusion, (2E)-N-[4-(dimethylamino)-2-(morpholin-4-yli)pyrimidin-5-yli]-3-fenilpropenamid represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound holds the potential to make a meaningful impact on human health.

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